molecular formula C10H14N4 B1480875 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098092-59-0

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1480875
CAS No.: 2098092-59-0
M. Wt: 190.25 g/mol
InChI Key: MKACSOAYPQIRBB-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-b]pyrazole scaffold, a privileged structure investigated for its potential to interact with various biological targets. The core structure is shared with other research compounds explored for their activity, such as those investigated as inhibitors of enzymes like phosphodiesterases (PDE) . These related compounds are often studied in the context of central nervous system (CNS) disorders, metabolic diseases, and psychotic disorders . The distinct 1-(cyclopropylmethyl) substitution on this molecule is a key structural feature that researchers can utilize to modulate the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. As a methanamine derivative, it provides a primary amino functional group suitable for further chemical derivatization, facilitating the synthesis of a diverse array of analogs for biological screening. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACSOAYPQIRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Imidazo[1,2-b]pyrazole Core

  • The imidazo[1,2-b]pyrazole nucleus is synthesized by condensing 1,2-diaminopyrazole derivatives with α-haloketones or α-haloesters under reflux in polar solvents such as ethanol or acetonitrile.
  • Alternatively, oxidative cyclization using iodine or N-bromosuccinimide (NBS) can be employed to form the fused bicyclic system from open-chain precursors.

N1-Alkylation with Cyclopropylmethyl Group

  • The cyclopropylmethyl substituent is introduced by treating the imidazo[1,2-b]pyrazole intermediate with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or THF.
  • Reaction conditions typically involve stirring at room temperature to moderate heat (25–60 °C) for several hours to ensure complete alkylation.

Introduction of Methanamine Group at C-7

  • The 7-position is functionalized by first halogenation (e.g., bromination) using NBS or similar reagents to obtain 7-bromo-imidazo[1,2-b]pyrazole derivatives.
  • Subsequent nucleophilic substitution with ammonia or ammonium salts under pressure or elevated temperature introduces the aminomethyl group.
  • Alternatively, reductive amination can be performed by converting a 7-formyl intermediate to the corresponding amine using ammonia and reducing agents such as sodium cyanoborohydride or borane complexes.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization to core 1,2-diaminopyrazole + α-haloketone, reflux Ethanol 80–110 °C 70–85 Iodine or NBS may be used as oxidant
N1-Alkylation Cyclopropylmethyl bromide + K2CO3 DMF, THF 25–60 °C 75–90 Base-mediated alkylation
7-Bromination NBS (1.2 eq) Acetonitrile 25–30 °C 80–88 Selective bromination at C-7
Amination at C-7 Ammonia (excess) Ethanol, MeOH 50–100 °C 65–80 Nucleophilic substitution or reductive amination

Research Findings and Optimization Notes

  • The cyclization step is critical for high purity and yield; choice of solvent and oxidant affects ring closure efficiency.
  • Alkylation at N1 requires careful control of base and temperature to avoid over-alkylation or side reactions.
  • Bromination at C-7 is regioselective under mild conditions; excess NBS can lead to polybromination, reducing yield.
  • Amination is more efficient when preceded by halogenation rather than direct amination of the parent compound.
  • Use of borane-dimethyl sulfide complex for reductive amination improves selectivity and yield of the methanamine group.
  • Purification is typically achieved by column chromatography or preparative HPLC, ensuring removal of unreacted starting materials and side products.

Summary Table of Preparation Steps

Synthetic Step Key Reagents Reaction Type Typical Yield (%) Critical Parameters
Imidazo[1,2-b]pyrazole core 1,2-diaminopyrazole, α-haloketone Cyclization 70–85 Temperature, oxidant choice
N1-Cyclopropylmethylation Cyclopropylmethyl bromide, base N-alkylation 75–90 Base strength, solvent
7-Bromination NBS Electrophilic substitution 80–88 NBS equivalents, temperature
7-Aminomethylation Ammonia, reductant (e.g., BH3·Me2S) Nucleophilic substitution/reductive amination 65–80 Reaction time, reductant choice

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine derivatives back to the amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations in Substituents

The primary structural variations among analogs of this compound lie in the substituent at the 1-position of the imidazo[1,2-b]pyrazole core. Key examples include:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(1-(Cyclopropylmethyl)-[...])methanamine (Target) Cyclopropylmethyl Likely C10H14N4 ~190.25 Enhanced metabolic stability due to cyclopropane .
(1-(Prop-2-yn-1-yl)-[...])methanamine Propargyl (C≡CH2) C9H10N4 174.21 Triple bond enables click chemistry modifications .
(1-Cyclopentyl-6-methyl-[...])methanamine Cyclopentyl C12H18N4 218.30 Increased lipophilicity; potential membrane permeability .
(1-(Cyclobutylmethyl)-[...])methanamine Cyclobutylmethyl C11H16N4 204.27 Intermediate ring strain; balance of stability/reactivity .

Substituent Effects on Physicochemical Properties

  • Cyclopropylmethyl (Target Compound): The cyclopropane ring introduces angular strain, which may enhance rigidity and metabolic stability compared to linear alkyl chains.
  • Propargyl (): The triple bond in the propargyl group offers a reactive site for bioorthogonal chemistry (e.g., Huisgen cycloaddition), enabling targeted drug conjugates or probes .
  • Cyclopentyl (): The larger, unstrained cyclopentyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This is reflected in its higher molecular weight (218.30 g/mol) .

Biological Activity

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic compound that belongs to the imidazo[1,2-b]pyrazole family. Its unique structure, characterized by the presence of cyclopropyl groups and an imidazole ring, suggests significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_{4}
PropertyValue
Molecular FormulaC13H18N4
Molecular Weight246.31 g/mol
CAS Number2097945-34-9
IUPAC Name(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. This compound may exert its effects through:

  • Enzyme Inhibition : The methanamine moiety can participate in nucleophilic interactions with active sites of enzymes.
  • Receptor Binding : The structural features allow for specific binding to receptors involved in various signaling pathways.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Anti-inflammatory Properties

Research suggests that this compound may also possess anti-inflammatory properties. The imidazole ring's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Imidazopyridine Derivatives : A series of imidazopyridine derivatives demonstrated potent activity against respiratory syncytial virus (RSV) with IC50 values in the nanomolar range. These findings suggest that similar structural motifs could lead to effective antiviral agents .
  • Antitumor Activity : Research on imidazopyrazole derivatives revealed their potential as antitumor agents through mechanisms involving cell cycle arrest and apoptosis induction .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[1,2-b]pyrazole core.
  • Introduction of cyclopropyl and cyclopropylmethyl groups using appropriate reagents such as cyclopropylamine and cyclopropylmethyl bromide.
  • Optimization of reaction conditions for yield and purity.

Table 2: Synthetic Route Overview

StepReagentsConditions
Core FormationCyclopropylamine, AldehydeReflux in solvent
SubstitutionCyclopropylmethyl bromideBase-catalyzed reaction
PurificationColumn chromatographySolvent gradient

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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